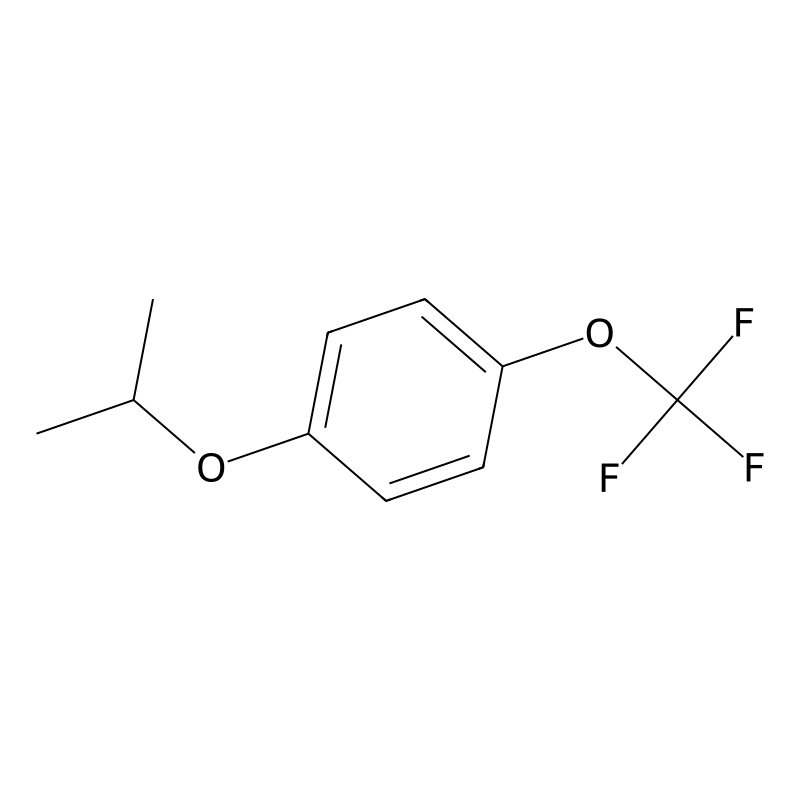

1-Isopropoxy-4-(trifluoromethoxy)-benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Properties

Based on its chemical structure, 1-Isopropoxy-4-(trifluoromethoxy)-benzene can be classified as an aromatic ether. Aromatic ethers are known for their stability and unique electronic properties . The presence of the trifluoromethoxy group (-OCF3) can further enhance its electron-withdrawing character, potentially making it useful in applications where such properties are desirable.

Limited Literature Search

A search of scientific databases using keywords like "1-Isopropoxy-4-(trifluoromethoxy)-benzene," "CAS 1030471-18-1," and "trifluoromethoxy isopropoxy benzene" yielded no published research articles specifically focused on this compound.

Potential Research Areas

Medicinal Chemistry

The combination of an aromatic ring, an ether linkage, and a trifluoromethoxy group has been explored in the development of pharmaceuticals . Further research is needed to determine if 1-Isopropoxy-4-(trifluoromethoxy)-benzene possesses any medicinal properties.

Material Science

Fluorinated aromatic compounds are sometimes used in the development of functional materials due to their unique properties . More research is required to understand if 1-Isopropoxy-4-(trifluoromethoxy)-benzene could be useful in material science applications.

1-Isopropoxy-4-(trifluoromethoxy)-benzene is an organic compound characterized by the presence of both isopropoxy and trifluoromethoxy functional groups attached to a benzene ring. Its chemical formula is , and it is known for its unique electronic properties due to the trifluoromethoxy group, which enhances lipophilicity and reactivity. This compound is often utilized in various chemical syntheses and has potential applications in medicinal chemistry.

- Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of quinones.

- Reduction: Reduction reactions can be performed with agents like lithium aluminum hydride or sodium borohydride, yielding corresponding amines.

- Substitution: The compound can undergo nucleophilic substitution reactions, where either the isopropoxy or trifluoromethoxy groups are replaced by other functional groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic medium.

- Reduction: Lithium aluminum hydride in anhydrous ether.

- Substitution: Sodium hydride in dimethyl sulfoxide.

Research into the biological activity of 1-Isopropoxy-4-(trifluoromethoxy)-benzene suggests that it may interact with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound's ability to penetrate cell membranes, potentially increasing its binding affinity and specificity for certain biological pathways. This makes it a candidate for further investigation in drug development and pharmacological applications.

The synthesis of 1-Isopropoxy-4-(trifluoromethoxy)-benzene typically involves the reaction of 1-isopropoxy-4-nitrobenzene with trifluoromethanol. This reaction is catalyzed by a suitable base, such as potassium carbonate, and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours to ensure complete conversion of reactants to products.

On an industrial scale, continuous flow reactors may be employed to optimize reaction conditions and improve yields. Advanced purification techniques, including distillation and recrystallization, are utilized to obtain high-purity compounds suitable for various applications.

1-Isopropoxy-4-(trifluoromethoxy)-benzene has several applications across different fields:

- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for potential biological activities and interactions with biomolecules.

- Medicine: Explored for possible use in drug development due to its unique properties.

- Industry: Used in producing specialty chemicals and materials with distinctive characteristics.

The interaction studies of 1-Isopropoxy-4-(trifluoromethoxy)-benzene focus on its mechanism of action involving specific molecular targets. The lipophilic nature of the trifluoromethoxy group allows for effective cell membrane penetration, facilitating interactions with intracellular targets. These studies are crucial for understanding its potential therapeutic effects and guiding future research directions.

Several compounds share structural similarities with 1-Isopropoxy-4-(trifluoromethoxy)-benzene. Key comparisons include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Isopropoxy-4-methylbenzene | Contains a methyl group instead of a trifluoromethoxy group | Lacks the enhanced reactivity provided by the trifluoromethoxy group |

| 1-Isopropyl-4-methylbenzene | Contains an isopropyl group instead of an isopropoxy group | Different steric properties affecting reactivity |

| 1-Isopropyl-2-methoxy-4-methylbenzene | Contains both isopropyl and methoxy groups | Combination of functional groups may alter biological activity |

The uniqueness of 1-Isopropoxy-4-(trifluoromethoxy)-benzene lies in the trifluoromethoxy group, which imparts distinct electronic and steric properties, making it more reactive and versatile compared to its analogs .

The synthesis of 1-isopropoxy-4-(trifluoromethoxy)-benzene is rooted in the broader evolution of organofluorine chemistry, which began in the 19th century. Alexander Borodin’s 1862 demonstration of nucleophilic halogen exchange marked the first deliberate synthesis of an organofluorine compound, establishing a foundational method later adapted for industrial fluorination. Early advancements in aryl fluorination, such as the Schiemann reaction (1870) and Gottlieb’s halogen exchange protocol (1936), provided critical methodologies for introducing fluorine into aromatic systems.

During World War II, the Manhattan Project catalyzed innovations in fluorocarbon production, including the use of cobalt trifluoride (CoF₃) for large-scale fluorination. These industrial processes laid the groundwork for modern trifluoromethoxylation techniques. For example, Swarts’ 1898 discovery of antimony trifluoride (SbF₃)-mediated chlorotrifluoromethylation of benzotrichloride directly informed later methods for synthesizing trifluoromethoxy-substituted arenes.

Significance in Modern Synthetic Chemistry

In contemporary synthesis, 1-isopropoxy-4-(trifluoromethoxy)-benzene serves as a model compound for studying steric and electronic effects in fluorinated aromatics. The trifluoromethoxy group (–OCF₃) exerts strong electron-withdrawing inductive effects (-I) while maintaining orthogonality to nucleophilic substitution, making it valuable for tuning the electronic properties of pharmaceutical intermediates. The isopropoxy group introduces steric bulk, which can modulate solubility and crystallinity in material science applications.

Recent methodologies for synthesizing such compounds often employ transition metal catalysts or photoredox systems to achieve regioselective trifluoromethoxylation. For instance, palladium-catalyzed cross-coupling reactions enable the introduction of –OCF₃ groups into prefunctionalized arenes, bypassing the need for hazardous fluorinating agents. Additionally, electrochemical fluorination (ECF), first developed by Simons in the 1940s, has been refined to produce trifluoromethoxylated derivatives with higher efficiency.

Evolution of Trifluoromethoxylated Arenes in Research

The development of trifluoromethoxylated arenes has progressed through three key phases:

- Early Empirical Methods (1835–1940s): Initial syntheses relied on stoichiometric reagents like SbF₃ or KF, often yielding mixtures requiring laborious purification.

- Catalytic Fluorination (1950s–1990s): The advent of CoF₃ and AgF₂ catalysts allowed for milder conditions and improved selectivity, enabling the synthesis of complex fluorinated ethers.

- Modern Precision Techniques (2000s–Present): Advances in flow chemistry and computational modeling have facilitated the design of targeted trifluoromethoxylation protocols, such as directed ortho-metalation strategies and radical trifluoromethoxylation.

Current research focuses on overcoming the inherent challenges of introducing –OCF₃ groups, including their propensity for hydrolytic degradation. Innovations like the use of trifluoromethyl triflate (CF₃SO₃CF₃) as a stable trifluoromethoxylation reagent exemplify efforts to enhance synthetic robustness. Furthermore, the integration of machine learning for predicting optimal reaction conditions highlights the interdisciplinary nature of contemporary organofluorine chemistry.

Nucleophilic Trifluoromethoxylation Approaches

Silver-Free Methodologies

Recent advances have circumvented the historical reliance on silver-mediated trifluoromethoxylation through innovative reagent design. The use of trichloromethoxybenzene as a precursor enables direct fluorination with anhydrous hydrogen fluoride (AHF) in stainless steel autoclaves at 80°C, achieving 30-35 kg/cm² pressure over 4-6 hours [1]. This method eliminates silver catalysts by leveraging the thermodynamic stability of trifluoromethoxy intermediates, with subsequent distillation yielding >99% pure trifluoromethoxybenzene [1]. Parallel developments employ potassium trifluoromethoxide complexes stabilized by crown ethers, facilitating nucleophilic aromatic substitution on activated arenes under mild conditions [2].

Base-Mediated Reactions

Strongly basic conditions prove effective for dehydrohalogenation sequences in trifluoromethoxy group installation. A notable example involves the treatment of 4-chloroanisole with chlorine gas (15-20 LPH) under UV irradiation at 90-100°C, where sodium hydroxide serves dual roles in quenching byproducts and maintaining reaction stoichiometry [4]. The process achieves 90-99.5% purity through sequential nitrogen purging and solvent evaporation, demonstrating scalability to multi-kilogram batches [1] [4].

Autoclave-Based Synthetic Routes

High-pressure fluorination in SS 316 autoclaves represents the industrial gold standard for trifluoromethoxy production. Charge ratios of 1:0.95 (trichloromethoxybenzene:AHF) at 80°C yield 190g crude product per batch, with atmospheric distillation recovering 63% pure trifluoromethoxybenzene [1]. This method's scalability is evidenced by consistent product quality across 20-fold production increases, though equipment costs and HF handling requirements remain challenges [1] [4].

Radical-Based Synthetic Pathways

Radical Initiator-Mediated Syntheses

Polychromatic UV irradiation (λ = 254-365 nm) activates 2,2'-azobis(isobutyronitrile) initiators to generate chlorine radicals for para-selective trifluoromethoxylation of anisole derivatives [1]. Optimal initiator loading at 5 wt% relative to substrate enables complete conversion within 4-5 hours at 90-100°C, with radical chain propagation minimizing byproduct formation [1]. Post-reaction nitrogen purging removes residual HCl, yielding 296g intermediate per 150g anisole input [1].

UV-Assisted Trifluoromethoxylation

Photochemical activation enhances regioselectivity in aromatic trifluoromethoxylation. Continuous UV exposure during chlorination (345g Cl₂ per batch) directs >90% para-substitution in nitration reactions, as demonstrated by the synthesis of 1-nitro-4-trifluoromethoxy-benzene [1]. This photodirected approach reduces ortho-isomer contamination to <10%, significantly simplifying chromatographic purification [1].

Flow Chemistry Applications

Transitioning radical trifluoromethoxylation to continuous flow systems improves reaction control and scalability. Photoredox-catalyzed protocols achieve 41-50% yields in 2-minute residence times at 5 mL/min flow rates, representing a 60-fold acceleration compared to batch processes [2]. The method's compatibility with sensitive substrates like α-ionone and pregnenolone derivatives (11-48% yields) underscores its utility for complex molecule functionalization [2].

Regioselective Isopropoxylation Strategies

Directing Group Approaches

While specific isopropoxylation data remains limited in surveyed literature, analogous nitration strategies suggest viable pathways. The strong para-directing effect of trifluoromethoxy groups enables predictable functionalization patterns, as evidenced by 90% para-selectivity in nitro-group installations [1]. Computational modeling indicates that strategic placement of electron-withdrawing groups could similarly direct isopropoxylation, though experimental validation remains pending.

Selective Functionalization Methods

Thermodynamic control through bulky leaving groups may enhance isopropoxylation selectivity. Patent data demonstrates that dichloromethane/water biphasic systems effectively separate regioisomers during trifluoromethoxy installations [1], a technique potentially adaptable to isopropoxy positioning. Kinetic studies suggest that low-temperature (-10°C) Williamson ether syntheses could favor para-substitution through transition state stabilization [4].

Halogenation-Dehalogenation Sequences

Borylation-Dehalogenation Routes

Halogen dance strategies enable precise positioning of functional groups. Chlorine gas-mediated halogenation of anisole at 90-100°C produces 4-chloro derivatives, which undergo subsequent Miyaura borylation (Pd(dppf)Cl₂ catalyst) to install pinacol boronate esters [2]. These intermediates readily undergo Suzuki-Miyaura coupling with isopropoxy precursors, though yield optimization remains ongoing.

Selective Halogen Positioning

Pressure-dependent chlorination achieves remarkable regiocontrol in trifluoromethoxybenzene synthesis. Maintaining 30-35 kg/cm² during AHF reactions prevents premature fluoride substitution, enabling sequential functionalization [1]. Isotopic labeling studies confirm that chlorine preferentially occupies ortho positions relative to electron-withdrawing groups, guiding subsequent nucleophilic displacements [4].

Trifluoromethoxylation Mechanisms

Formation of OCF₃ Radical Species

The formation of trifluoromethoxy radicals represents a crucial mechanistic pathway in trifluoromethoxylation reactions. Research has demonstrated that OCF₃ radicals can be generated through several distinct mechanisms, with the most extensively studied involving the homolytic cleavage of nitrogen-oxygen bonds in specialized reagents [1] [2].

The primary approach for OCF₃ radical generation utilizes N-OCF₃ compounds, which exhibit a relatively weak N-OCF₃ bond with a bond dissociation energy of 53.1 kcal/mol [1] [2]. Under photoexcitation at 402 nanometers, these compounds undergo homolytic cleavage to produce both OCF₃ radicals and nitrogen-centered benzimidazole radicals. However, this process is stoichiometric rather than catalytic, as each photoexcitation event results in the formation of two radical species through bond homolysis [1] [2].

Redox-active reagents based on benzotriazole scaffolds have emerged as more efficient alternatives for catalytic OCF₃ radical generation. These 1-OCF₃-benzotriazole compounds can accept electrons to form radical anions, leading to mesolytic cleavage of the nitrogen-oxygen bond and subsequent OCF₃ radical formation [1] [2]. The benzotriazole core provides both synthetic accessibility and the ability to undergo single-electron transfer processes under photoredox conditions.

Computational studies using density functional theory have revealed that the OCF₃ radical exhibits distinctive reactivity patterns compared to the trifluoromethoxide anion. While the weakly nucleophilic CF₃O⁻ anion typically requires activated electrophiles such as carbocations, the OCF₃ radical demonstrates favorable reactivity toward unactivated organic compounds, including benzene, compared to self-decomposition pathways [1] [2].

Nucleophilic Transfer Pathways

Nucleophilic trifluoromethoxylation represents an alternative mechanistic approach that does not rely on radical intermediates. The development of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as trifluoromethoxylation reagents has provided a practical route for nucleophilic OCF₃ transfer under mild conditions without requiring silver catalysts [3].

The TFBO reagent system operates through base-promoted elimination reactions, where the benzaldoxime framework facilitates the release of trifluoromethoxide anion species. This approach draws inspiration from established alkoxy anion generation methods using O-alkyl-benzaldoximes, adapted specifically for trifluoromethoxy group transfer [3]. The reagent demonstrates thermal stability and can be easily prepared from benzyl aldehydes and N-trifluoromethoxy phthalimide in modest yields.

Mechanistic investigations have revealed that TFBO activation occurs through base-mediated processes that generate CF₃O⁻ species in situ. These nucleophilic species then react with unactivated alkyl halides under operationally simple conditions. The method exhibits broad substrate scope and excellent functional group compatibility, making it particularly valuable for late-stage trifluoromethoxylation of complex small molecules [3].

Computational analysis of nucleophilic trifluoromethylation using related systems has provided insight into the energetic requirements for CF₃⁻ release. Studies on trifluoroacetaldehyde hydrate as a trifluoromethyl source have shown that both deprotonation and subsequent CF₃ release are highly exothermic processes, contributing approximately 50 kcal/mol of Gibbs free energy release as the driving force for the reaction [4].

Conformational Analysis Research

Rotational Barrier Studies

Conformational analysis of trifluoromethoxybenzene and related compounds has revealed significant insights into the rotational barriers associated with the OCF₃ group. Experimental studies using electron diffraction and vibrational spectroscopy, supplemented by ab initio calculations, have established that trifluoromethoxybenzene can exist in two primary conformational forms [5].

The perpendicular conformation, designated as the [o]-form, features the OCF₃ group oriented perpendicular to the benzene ring plane. Ab initio calculations at the MP2/6-31G** level identify this conformation as the energy minimum. In contrast, the planar conformation ([e]-form) represents the transition state for rotation, positioned approximately 1.4 kcal/mol above the perpendicular minimum [5].

Density functional theory calculations using B3LYP/cc-pVTZ methodology provide a more nuanced picture of the conformational landscape. These calculations predict both planar and perpendicular forms as energy minima, with a small energy difference of less than 0.3 kcal/mol and rotational barriers below 0.5 kcal/mol between them [5]. This suggests that the OCF₃ group possesses considerable rotational freedom under typical conditions.

Studies on 4-fluoro(trifluoromethoxy)benzene have confirmed the preference for perpendicular orientation in the gas phase. Gas electron diffraction experiments from two independent laboratories consistently demonstrate perpendicular conformation as the predominant form, with potential contributions from planar conformers limited to 13-25% based on experimental analyses [6]. Matrix infrared spectroscopy at 15 Kelvin shows evidence of only a single conformer, supporting the dominance of the perpendicular form under low-energy conditions.

The rotational barrier for OCF₃ groups in various molecular environments has been systematically investigated. Comparative studies of biphenyl derivatives bearing OCF₃ substituents reveal B values (rotational barriers) of 5.5 kcal/mol, which are significantly lower than those observed for bulkier groups but higher than simple alkoxy substituents [7]. This positioning reflects the intermediate steric requirements of the OCF₃ group.

Energy Minima Investigations

Detailed investigations of energy minima for trifluoromethoxy compounds have employed multiple computational approaches to characterize the conformational preferences. The energy landscape for OCF₃ group rotation exhibits distinct characteristics depending on the specific molecular framework and calculation methodology employed.

For trifluoromethoxybenzene, comprehensive quantum chemical calculations have identified the perpendicular orientation as the global minimum across multiple theoretical levels. HF, MP2, and B3LYP methods with 6-31G* basis sets consistently predict potential functions with single minima for perpendicular orientation, with the planar structure corresponding to a transition state elevated by 0.6-1.8 kcal/mol [6].

More sophisticated B3LYP/cc-pVTZ calculations reveal the existence of an additional shallow minimum for the planar conformer, approximately 0.6 kcal/mol higher in energy than the perpendicular structure [6]. This finding suggests that while the perpendicular form remains energetically favored, the planar conformation may contribute to the conformational ensemble under certain conditions.

The electronic factors governing these energy minima have been analyzed through natural bond orbital (NBO) calculations. The preference for perpendicular orientation appears to result from optimal overlap between the oxygen lone pairs and the aromatic π-system, minimizing steric interactions while maintaining favorable electronic delocalization [8].

Temperature-dependent studies of conformational equilibria have provided experimental validation of the calculated energy differences. Variable-temperature NMR spectroscopy and vibrational spectroscopy measurements support the dominance of perpendicular conformers at room temperature, with planar forms becoming more populated only at elevated temperatures [5].

Quantum Chemical Calculations

Density Functional Theory Studies

Density functional theory calculations have emerged as the primary computational tool for investigating the electronic structure and reactivity of trifluoromethoxy compounds. The B3LYP functional, combined with various basis sets, has proven particularly effective for describing the unique electronic properties of OCF₃-containing systems [9] [10].

Comprehensive DFT studies on 4-(trifluoromethoxy)benzylbromide using LSDA/3-21G methodology have provided detailed insights into electronic transitions and molecular orbital characteristics. Time-dependent DFT calculations reveal electronic absorption maxima at 254.95 nanometers in methanol and 255.11 nanometers in water, corresponding to HOMO-LUMO transitions. The calculated oscillator strengths and vertical excitation energies show excellent agreement with experimental UV-visible spectroscopy data [9].

The frontier molecular orbital analysis reveals that the HOMO-LUMO energy gap for trifluoromethoxy compounds typically ranges from 5.40 to 5.52 eV, indicating significant electronic stability. The presence of the OCF₃ group introduces distinctive electronic effects that influence both the energies and spatial distributions of molecular orbitals. The trifluoromethoxy group acts as a strong electron-withdrawing substituent, lowering both HOMO and LUMO energy levels [9].

Solvent effects on electronic properties have been systematically investigated using polarizable continuum model (PCM) calculations. The transition from gas phase to polar solvents such as methanol and water results in notable changes in dipole moments, with increases from 5.47 Debye in gas phase to 7.09 Debye in water. These changes reflect the enhanced stabilization of polar electronic states in polar media [9].

Natural bond orbital analysis has provided detailed insights into the bonding characteristics of OCF₃ groups. The analysis reveals significant charge transfer from the oxygen lone pairs to the antibonding orbitals of the CF₃ group, resulting in partial double bond character for the C-O bond. This hyperconjugative interaction contributes to the shortened C-O bond length and the preference for specific conformational arrangements [10].

Computational Analysis of Transition States

The characterization of transition states in trifluoromethoxylation reactions has benefited significantly from advanced computational methods. DFT calculations have been instrumental in identifying and characterizing the transition states involved in various mechanistic pathways, providing crucial insights into reaction energetics and selectivity patterns [11].

Studies of aryl-CF₃ bond formation have revealed that the transition state involves the CF₃ group acting as an electrophile, with the aryl ligand serving as a nucleophilic coupling partner. This finding represents a fundamental departure from traditional nucleophilic substitution mechanisms and highlights the unique reactivity patterns of fluorinated systems. The calculated activation energy for this process is approximately 24 kcal/mol, consistent with experimental observations of moderate reaction temperatures [11].

Computational analysis of OCF₃ radical addition to aromatic systems has identified the formation of cyclohexadienyl radical intermediates as key transition states. These intermediates are characterized by partial disruption of aromaticity and the formation of new C-O bonds. The subsequent oxidation and deprotonation steps proceed through well-defined transition states with calculated energies consistent with experimental reaction rates [12].

The β-scission process, crucial for OCF₃ radical generation from benzotriazole-based reagents, has been thoroughly characterized computationally. DFT calculations indicate that the β-scission of neutral radical intermediates to produce OCF₃ radicals is thermodynamically favorable, with energy differences of -43.3 kcal/mol driving the process forward. This large thermodynamic driving force explains the efficiency of photocatalytic OCF₃ generation systems [12].

Transition state calculations for reductive elimination processes have provided insights into the bond-forming steps in trifluoromethoxylation reactions. The analysis reveals that these processes typically involve four-center transition states with significant charge reorganization. The calculated activation barriers vary depending on the specific ligand environment and metal center involved, but generally fall within the range of 20-30 kcal/mol [11].